Ethyl 2,4-diphenylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
The synthesis of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzoic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functionalization to introduce the diphenyl groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions, particularly at the quinoline ring, are common.
Scientific Research Applications
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester has found applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate into DNA strands disrupts the normal functioning of cellular processes .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester stands out due to its unique diphenyl substitution, which enhances its biological activity and stability . Similar compounds include:
Quinoline-3-carboxylic acid: Lacks the diphenyl groups, resulting in different biological properties.
2-Phenylquinoline: Another derivative with a single phenyl group, showing less potent biological activity compared to the diphenyl-substituted compound.
Properties
Molecular Formula |
C24H19NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2,4-diphenylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-2-27-24(26)22-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI Key |
PLDDYVBEQLRIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.